[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride
Description
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride (CAS: 1334148-38-7) is a hydrochloride salt with the molecular formula C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol . Its structure comprises a pyrrolidine ring linked to a 6-aminopyridine moiety via a carbonyl group, with a hydroxymethyl substituent on the pyrrolidine. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, likely as an intermediate in drug synthesis .
Properties
IUPAC Name |
(6-aminopyridin-2-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-10-5-1-4-9(13-10)11(16)14-6-2-3-8(14)7-15;/h1,4-5,8,15H,2-3,6-7H2,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENCABBJKXETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC(=CC=C2)N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-38-7 | |
| Record name | Methanone, (6-amino-2-pyridinyl)[2-(hydroxymethyl)-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride, with the CAS number 1334148-38-7, is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 257.72 g/mol. This compound is primarily utilized in research settings, where it may serve various pharmacological purposes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃O₂ |
| Molecular Weight | 257.72 g/mol |
| CAS Number | 1334148-38-7 |
| Purity | ≥95% |
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain modulation.
Pharmacological Studies
Recent pharmacological studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibiting this enzyme can lead to increased levels of prostaglandins, which are crucial mediators in inflammatory responses.
Case Studies
- In Vitro Studies : A study focused on quinoxaline derivatives reported that certain analogs exhibited IC50 values in the nanomolar range when tested against 15-PGDH. While specific data on this compound was not detailed, the structural similarities suggest potential comparable efficacy .
- In Vivo Studies : In vivo experiments involving related compounds showed promising results in models for ulcerative colitis, where administration led to significant reductions in inflammatory markers. These findings imply that this compound could similarly affect inflammatory conditions .
Toxicology
The safety profile of this compound remains under investigation. Preliminary assessments suggest that while the compound shows biological activity, comprehensive toxicological evaluations are necessary to determine its safety for potential therapeutic use.
Comparative Activity Table
| Compound | Target Enzyme | IC50 (nM) | Biological Effect |
|---|---|---|---|
| This compound | 15-PGDH | TBD | Potential anti-inflammatory effects |
| Quinoxaline Analog | 15-PGDH | 17 | Significant inhibition observed |
| Isoquinolone Derivative | 15-PGDH | <4 | High potency and metabolic stability |
Future Directions
Further research is warranted to explore the full scope of biological activities associated with this compound. This includes:
- Expanded In Vitro Testing : Investigating its effects on various cell lines to ascertain broader pharmacological implications.
- Clinical Trials : Initiating trials to evaluate efficacy and safety in humans.
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Aminopyridine vs.
Salt Forms: Dihydrochloride salts (e.g., CAS 1803592-67-7) exhibit higher solubility than mono-HCl salts but may introduce challenges in crystallinity during formulation .
Pharmacological and Industrial Relevance
- Its molecular weight (~257 Da) aligns with Lipinski’s rules for oral bioavailability .
- [6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride: Simpler structure makes it a candidate for metal-chelating agents or radiopharmaceuticals, leveraging its dihydrochloride solubility .
Research Findings and Trends
- Hydrochloride Salts : Widely preferred in drug development for enhanced stability and solubility, as seen in the target compound and CAS 1803592-67-7 .
- Pyrrolidine Derivatives : and emphasize their utility in asymmetric synthesis and bioactive molecule design, supporting the target’s relevance in medicinal chemistry .
- Aminopyridine Applications: Compounds like the target and CAS 1803592-67-7 are explored for kinase inhibition and neurotransmitter modulation due to their H-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
